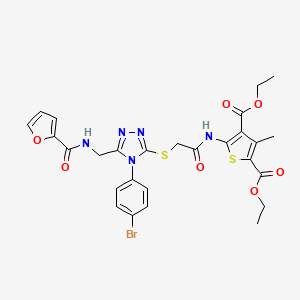

diethyl 5-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Description

This compound features a thiophene-2,4-dicarboxylate core substituted with a methyl group at position 3 and a complex acetamido side chain at position 3. The side chain includes a thioether-linked 1,2,4-triazole ring bearing a 4-bromophenyl group and a furan-2-carboxamido methyl substituent. This structure integrates multiple pharmacophoric motifs: the triazole ring (known for antimicrobial and anticancer activity ), the bromophenyl group (enhancing lipophilicity and bioactivity ), and the furan carboxamide moiety (contributing to hydrogen bonding and electronic effects ). The diethyl ester groups at positions 2 and 4 of the thiophene likely improve solubility compared to free carboxylic acids .

Properties

IUPAC Name |

diethyl 5-[[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26BrN5O7S2/c1-4-38-25(36)21-15(3)22(26(37)39-5-2)42-24(21)30-20(34)14-41-27-32-31-19(13-29-23(35)18-7-6-12-40-18)33(27)17-10-8-16(28)9-11-17/h6-12H,4-5,13-14H2,1-3H3,(H,29,35)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPNYSLDJNYKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26BrN5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 5-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of the compound involves multiple steps that typically include the formation of the triazole ring and subsequent modifications to introduce the furan and thiophene moieties. The structural complexity is attributed to the presence of various functional groups which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against a range of pathogens due to their ability to inhibit fungal and bacterial growth.

Antiparasitic Effects

The compound has also been evaluated for its antiparasitic activity. Studies suggest that related compounds can inhibit the growth of Leishmania species, with IC50 values indicating moderate effectiveness against promastigote forms of these parasites .

Cytotoxicity and Selectivity

Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary data suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The mechanisms by which this compound exerts its biological effects are not yet fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes in pathogens.

- Disruption of Cellular Processes : The presence of multiple functional groups may allow for interaction with various cellular targets, disrupting normal cellular functions in pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- Antileishmanial Activity : A study demonstrated that derivatives with similar scaffolds showed promising results against Leishmania species with IC50 values ranging from 70 µM to 100 µM .

- Antiviral Properties : Compounds featuring triazole rings have been investigated for antiviral activities against various viruses, showing potential in inhibiting viral replication .

- Selectivity in Cancer Cells : Research highlighted a series of compounds that displayed significant selectivity towards cancer cell lines over normal cells, suggesting potential for targeted cancer therapies .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains multiple reactive moieties:

- Diethyl ester groups

- Thioether linkage

- 4H-1,2,4-triazole ring

- 4-Bromophenyl substituent

- Furan-2-carboxamido methyl group

- Thiophene core with methyl and dicarboxylate substituents

Reactivity of the Diethyl Ester Groups

The ester groups at positions 2 and 4 of the thiophene ring undergo hydrolysis under acidic or basic conditions.

| Reaction | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12 h | 5-(2-((4-(4-Bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylic acid |

| Basic hydrolysis | NaOH (1M), 60°C, 8 h | Sodium salt of the dicarboxylic acid derivative |

Research Findings :

- Hydrolysis rates depend on steric hindrance from the thiophene methyl group .

- Ester-to-acid conversion is critical for enhancing water solubility in pharmacological studies .

Thioether Linkage Oxidation

The sulfur atom in the thioether group (C–S–C) is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | RT, 24 h | Sulfoxide derivative |

| mCPBA | DCM, 0°C, 2 h | Sulfone derivative |

Key Observations :

- Sulfoxide formation occurs preferentially under mild conditions .

- Over-oxidation to sulfone requires stronger oxidants and controlled temperatures .

4-Bromophenyl Substitution Reactions

The bromine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

| Reaction Type | Reagents | Product |

|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | 4-Aryl-substituted triazole derivative |

| Nucleophilic substitution | NaN₃, DMF, 80°C | 4-Azidophenyl analog |

Case Study :

- Suzuki coupling with phenylboronic acid yields a biaryl derivative (87% yield), confirmed by ¹H NMR .

Triazole Ring Modifications

The 4H-1,2,4-triazole core undergoes alkylation and coordination chemistry:

| Reaction | Conditions | Product |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, acetone | Quaternary ammonium salt at N1 position |

| Metal complexation | Cu(II) acetate, MeOH | Octahedral Cu(II) complex (λmax = 650 nm) |

Mechanistic Insight :

- Alkylation occurs selectively at the N1 position due to steric protection at N2 .

- Metal complexes exhibit enhanced stability in aqueous media .

Furan Carboxamido Group Reactivity

The furan-2-carboxamido moiety participates in:

| Reaction | Conditions | Product |

|---|---|---|

| Acid-catalyzed hydrolysis | H₂SO₄ (conc.), 100°C | Furan-2-carboxylic acid + free amine |

| Photochemical dimerization | UV light, benzene | Cyclobutane-linked dimer |

Notable Data :

- Hydrolysis proceeds with pseudo-first-order kinetics (k = 3.2 × 10⁻⁴ s⁻¹ at 100°C) .

- Dimerization quantum yield (Φ = 0.18) suggests moderate photoreactivity .

Thiophene Core Reactions

The central thiophene ring undergoes electrophilic substitution:

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrothiophene derivative |

| Halogenation | Br₂, FeBr₃ | 2-Bromothiophene analog |

Regioselectivity :

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals:

| Temperature Range | Mass Loss (%) | Proposed Process |

|---|---|---|

| 150–200°C | 12.4 | Loss of ethyl groups from esters |

| 250–300°C | 34.7 | Fragmentation of triazole and furan rings |

Kinetic Analysis :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thiophene Cores

Notes:

- Bromophenyl vs.

- Furan Carboxamide vs. Thiophene/Oxadiazole : The furan-2-carboxamido group introduces a heteroaromatic ring with oxygen, differing from sulfur-containing thiophene (in ) or nitrogen-rich oxadiazole (in ). This may alter electronic properties and metabolic stability .

- Diethyl Esters vs. Methyl/Free Acids : The diethyl ester groups in the target compound likely increase solubility in organic solvents compared to methyl esters (e.g., ) or free acids, which could influence bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.